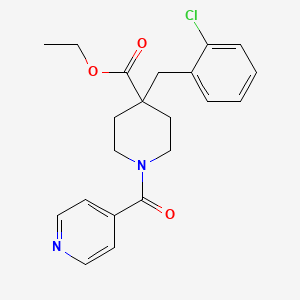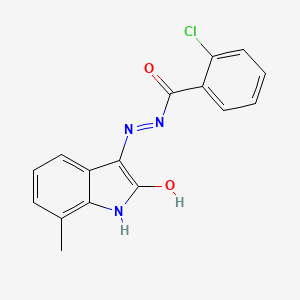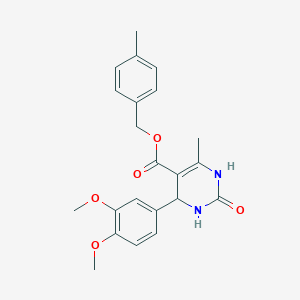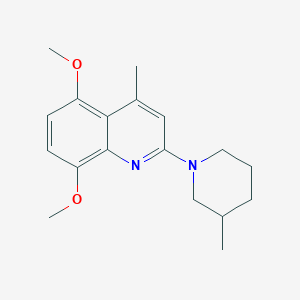
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol, also known as DCPIB, is a small molecule inhibitor that has been used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Mécanisme D'action
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol blocks chloride channels by binding to the intracellular side of the channel pore. The binding of this compound to the channel pore causes a conformational change that prevents chloride ions from passing through the channel. This results in the inhibition of chloride ion flux and subsequent cell volume regulation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in various cancer cell lines. This compound has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a relatively high yield in synthesis. Additionally, this compound has been extensively studied and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Additionally, this compound has been shown to have anti-cancer effects, and further research is needed to determine its potential as a cancer therapeutic. Finally, this compound has been found to have anti-inflammatory effects, and more research is needed to determine its potential as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively used in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields. The synthesis method of this compound is relatively simple and has a high yield. While there are limitations to using this compound in lab experiments, its potential as a research tool and therapeutic agent makes it a promising area for future research.
Méthodes De Synthèse
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol involves the reaction of 1-naphthylamine with 3,6-dichlorocarbazole in the presence of a base, followed by the reaction of the resulting product with 2-propanol. The final product is obtained after purification using column chromatography. The yield of the synthesis method is relatively high, making it a cost-effective way to produce this compound.
Applications De Recherche Scientifique
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been extensively used in scientific research as a chloride channel blocker. It has been found to inhibit volume-regulated anion channels (VRACs) and calcium-activated chloride channels (CaCCs) in various cell types. This compound has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, cell migration, and apoptosis.
Propriétés
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O/c26-17-8-10-24-21(12-17)22-13-18(27)9-11-25(22)29(24)15-19(30)14-28-23-7-3-5-16-4-1-2-6-20(16)23/h1-13,19,28,30H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYVEROOBDYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)


![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)


![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)
![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)